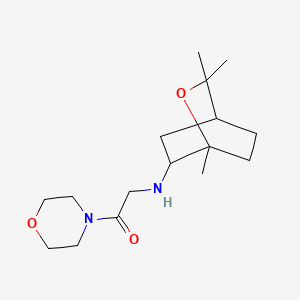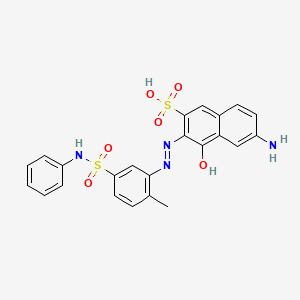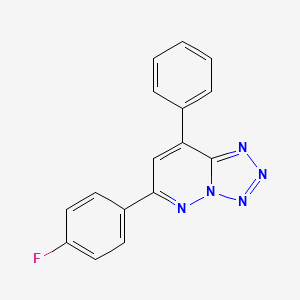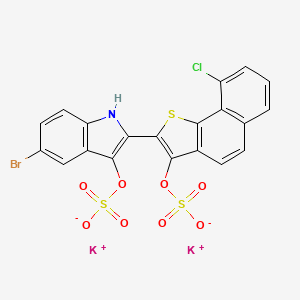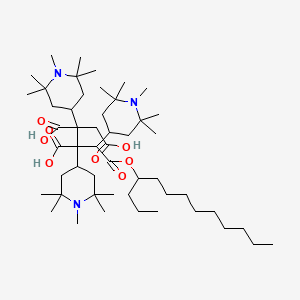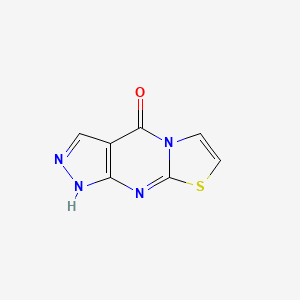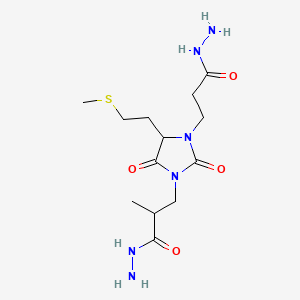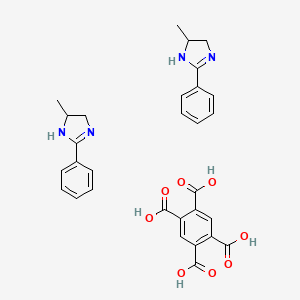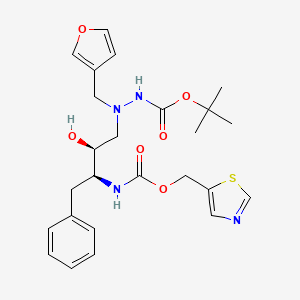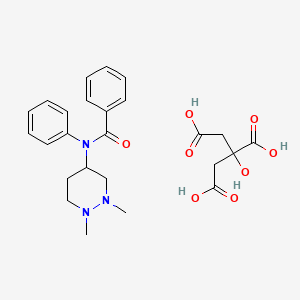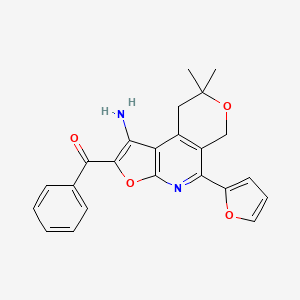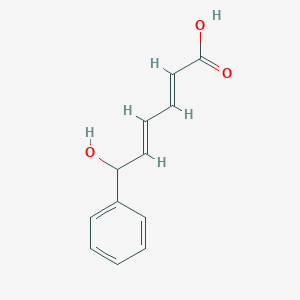
(E,E)-6-Hydroxy-6-phenyl-2,4-hexadienoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E,E)-6-Hydroxy-6-phenyl-2,4-hexadienoic acid is an organic compound characterized by the presence of both hydroxyl and phenyl groups attached to a hexadienoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (E,E)-6-Hydroxy-6-phenyl-2,4-hexadienoic acid typically involves the use of Suzuki–Miyaura coupling reactions. This method is favored due to its mild reaction conditions and high functional group tolerance . The process generally involves the coupling of a boronic acid derivative with a halogenated precursor in the presence of a palladium catalyst.
Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: (E,E)-6-Hydroxy-6-phenyl-2,4-hexadienoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The double bonds can be reduced to single bonds under hydrogenation conditions.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is typically used for hydrogenation.
Substitution: Electrophilic reagents such as bromine or nitric acid can be used for substitution reactions.
Major Products:
Oxidation: Formation of 6-oxo-6-phenyl-2,4-hexadienoic acid.
Reduction: Formation of 6-hydroxy-6-phenylhexanoic acid.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
(E,E)-6-Hydroxy-6-phenyl-2,4-hexadienoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (E,E)-6-Hydroxy-6-phenyl-2,4-hexadienoic acid involves its interaction with various molecular targets. The compound’s hydroxyl group can form hydrogen bonds with biological macromolecules, influencing their structure and function. Additionally, the conjugated double bonds can participate in electron transfer reactions, affecting cellular redox states .
Comparison with Similar Compounds
Phenolic Compounds: Such as hydroxybenzene and polyphenols.
Stilbenes: Compounds like resveratrol, which also contain conjugated double bonds and phenyl groups.
Uniqueness: (E,E)-6-Hydroxy-6-phenyl-2,4-hexadienoic acid is unique due to its specific arrangement of functional groups and double bonds, which confer distinct chemical reactivity and biological activity compared to other similar compounds.
Properties
CAS No. |
120231-93-8 |
|---|---|
Molecular Formula |
C12H12O3 |
Molecular Weight |
204.22 g/mol |
IUPAC Name |
(2E,4E)-6-hydroxy-6-phenylhexa-2,4-dienoic acid |
InChI |
InChI=1S/C12H12O3/c13-11(8-4-5-9-12(14)15)10-6-2-1-3-7-10/h1-9,11,13H,(H,14,15)/b8-4+,9-5+ |
InChI Key |
KEGHUUOLLJXJTQ-KBXRYBNXSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C(/C=C/C=C/C(=O)O)O |
Canonical SMILES |
C1=CC=C(C=C1)C(C=CC=CC(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



